REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17](Cl)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:19]([O:21][CH:22]([N:24]1[CH:28]=[C:27](B2OC(C)(C)C(C)(C)O2)[CH:26]=[N:25]1)[CH3:23])[CH3:20].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17]([C:27]3[CH:26]=[N:25][N:24]([CH:22]([O:21][CH2:19][CH3:20])[CH3:23])[CH:28]=3)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2Cl
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Name
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|
Quantity
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200 g
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Type
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reactant
|
Smiles
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C(C)OC(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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189 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
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hexanes ethyl acetate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
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Name
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|
Quantity
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7.9 g
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Type
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catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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82 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To the quenched reaction mixture, which
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Type
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CUSTOM
|
Details
|
The resulting mixture was degassed
|
Type
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CUSTOM
|
Details
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for 15 minutes
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
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the resulting reaction mixture
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Type
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TEMPERATURE
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Details
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was heated
|
Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (500 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (2×1 L) and brine (1 L)
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Type
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CONCENTRATION
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Details
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before being concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |